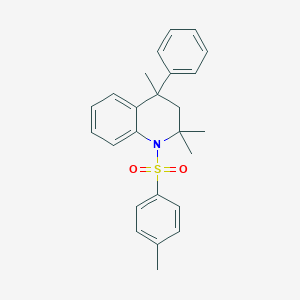![molecular formula C8H12O6SSi B187332 Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]- CAS No. 143282-00-2](/img/structure/B187332.png)
Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is commonly used as a coupling agent in various industries, including medical, environmental, and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]- is typically synthesized through the sulfonation of benzene using concentrated sulfuric acid. This process involves the addition of sulfur trioxide and fuming sulfuric acid to benzene, resulting in the formation of benzenesulfonic acid . The reaction is reversible and can be reversed by adding hot aqueous acid to benzenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]- involves similar sulfonation processes. The compound is often produced in large quantities using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide, fuming sulfuric acid, and various reducing agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and esters. These products are valuable intermediates in the synthesis of various chemicals and materials .
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a coupling agent in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Applied in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]- involves its ability to act as a coupling agent. The silane group in the compound reacts with various substrates, forming strong covalent bonds. This interaction enhances the stability and functionality of the resulting products. The compound’s molecular targets include various organic and inorganic substrates, and its pathways involve electrophilic aromatic substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Sulfanilic acid
- p-Toluenesulfonic acid
- Phenylsulfonic acid
Uniqueness
Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]- is unique due to the presence of the silane group, which imparts enhanced reactivity and versatility compared to other sulfonic acids. This makes it particularly valuable in applications requiring strong coupling and bonding capabilities .
Propiedades
IUPAC Name |
4-(2-trihydroxysilylethyl)benzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6SSi/c9-15(10,11)8-3-1-7(2-4-8)5-6-16(12,13)14/h1-4,12-14H,5-6H2,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAAJISQTSQWQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC[Si](O)(O)O)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447361 |
Source


|
| Record name | Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143282-00-2 |
Source


|
| Record name | Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B187257.png)




![methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate](/img/structure/B187265.png)



![6-Iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B187272.png)
